molecular formula C10H13ClFN B13054260 (S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine

Cat. No.: B13054260
M. Wt: 201.67 g/mol
InChI Key: OIRRORWWGHSCAP-JTQLQIEISA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. Common reagents include reducing agents, solvents, and temperature control to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-fluorophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Chloro-5-fluorophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(2-Chlorophenyl)butan-1-amine: A similar compound lacking the fluorine atom.

Uniqueness

(S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

OIRRORWWGHSCAP-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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